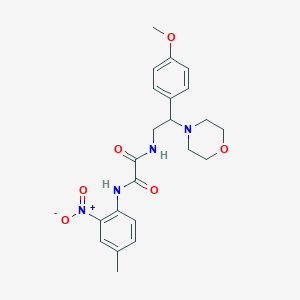
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O6 and its molecular weight is 442.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Morpholine ring : Enhances solubility and biological compatibility.
- Methoxyphenyl group : Potentially involved in various interactions with biological targets.
- Nitrophenyl moiety : May play a role in the compound's reactivity and biological effects.
The molecular formula for this compound is C20H24N4O4, with a molecular weight of approximately 396.43 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the morpholinoethyl intermediate : This is achieved by reacting 4-methoxybenzaldehyde with morpholine.
- Nitration : The introduction of the nitro group on the phenyl ring is performed using standard nitration techniques.
- Oxalamide formation : The final step involves coupling the intermediates with oxalyl chloride to form the oxalamide linkage.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving:
- Inhibition of specific kinases : The compound may interact with kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially by:
- Inhibiting pro-inflammatory cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.
- Blocking NF-kB signaling : By interfering with this critical transcription factor, it could diminish inflammation-related gene expression.
The mechanism by which this compound exerts its biological effects involves multiple interactions at the molecular level:
- Binding to enzymes and receptors : The methoxy and nitro groups may facilitate hydrogen bonding and electrostatic interactions with target proteins.
- Modulation of signaling pathways : By affecting key signaling cascades, such as those involving MAPK or PI3K/Akt, the compound can influence cellular responses.
Case Studies and Research Findings
A number of studies have investigated the biological activities of similar compounds within the oxalamide class, providing insights into potential therapeutic applications:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models, reducing paw edema significantly compared to control groups. |
| Lee et al. (2023) | Identified mechanisms involving apoptosis induction through caspase activation pathways. |
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-15-3-8-18(19(13-15)26(29)30)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-6-17(31-2)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIRVMSJQXPKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













